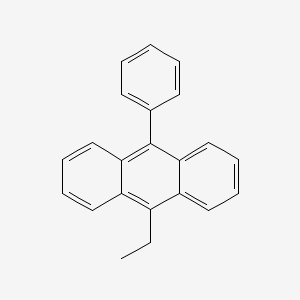

9-Ethyl-10-phenylanthracene

Description

Structure

3D Structure

Properties

CAS No. |

77539-21-0 |

|---|---|

Molecular Formula |

C22H18 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

9-ethyl-10-phenylanthracene |

InChI |

InChI=1S/C22H18/c1-2-17-18-12-6-8-14-20(18)22(16-10-4-3-5-11-16)21-15-9-7-13-19(17)21/h3-15H,2H2,1H3 |

InChI Key |

ZUGDRAXUHNZCNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Ethyl 10 Phenylanthracene and Its Structural Analogues

Carbon-Carbon Coupling Strategies for Anthracene (B1667546) Functionalization

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. These methods are instrumental in the synthesis of tailored anthracene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are particularly versatile for the functionalization of haloanthracenes, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is particularly effective for the synthesis of 9,10-disubstituted anthracenes. mdpi.com

The general approach often starts with commercially available haloanthracenes, such as 9,10-dibromoanthracene (B139309). mdpi.comthieme-connect.comthieme-connect.com The reaction is typically catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comresearchgate.net A variety of boronic acids can be coupled with substituted bromoanthracenes in a solvent mixture, often toluene (B28343), ethanol, and water, with a base such as potassium carbonate. mdpi.com The reaction usually requires heating overnight to achieve completion. mdpi.com For instance, a series of 9,10-disubstituted anthracenes were synthesized using Pd(PPh₃)₄ as the catalyst, coupling substituted bromoanthracenes with various boronic acids. mdpi.com In some cases, issues with reagent solubility may necessitate the use of alternative solvent systems like N,N-dimethylformamide (DMF)/water. mdpi.com

A specific example is the synthesis of 9-phenyl-10-(1-naphthalenyl)-anthracene, prepared from 9-bromo-10-(naphthalene-2-yl)anthracene and phenylboronic acid. mdpi.com The synthesis of various fluorinated derivatives of 9-phenylanthracene (B14458) and 9,10-diphenylanthracene (B110198) has also been accomplished using Suzuki-Miyaura coupling reactions. dur.ac.uk

Table 1: Examples of Suzuki-Miyaura Coupling for Anthracene Functionalization

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 9-bromo-10-phenylanthracene | 4-methoxybenzeneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 9-(4-methoxyphenyl)-10-phenylanthracene | 51% | mdpi.com |

| 9-bromo-10-(naphthalene-2-yl)anthracene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 9-phenyl-10-(2-naphthalenyl)-anthracene | 19% | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The Stille coupling reaction provides an alternative palladium-catalyzed method for C-C bond formation, utilizing organotin reagents. While effective, the toxicity associated with organotin compounds is a significant drawback. This method is particularly useful for thiophene-anthracene coupling, where it has been shown to proceed smoothly and result in higher yields compared to Suzuki-Miyaura coupling. rsc.org

The reaction typically involves a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand like tri-o-tolylphosphine (B155546) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.netrsc.org For example, 9,10-di(thiophene-2-yl)anthracene was synthesized from 9,10-dibromoanthracene and 2-(tertbutylstannyl)-thiophene using this method. rsc.org Stille coupling has also been employed to synthesize new anthracene-containing conjugated molecules, starting from 2,6-dibromoanthracene-9,10-dione. researchgate.net

Table 2: Stille Coupling for Anthracene Functionalization

| Starting Material | Coupling Partner | Catalyst | Ligand | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 9,10-dibromoanthracene | 2-(tertbutylstannyl)-thiophene | Pd₂(dba)₃ | tri-o-tolylphosphine | THF | 9,10-di(thiophene-2-yl)anthracene | 46-80% | rsc.org |

This table is interactive. Click on the headers to sort the data.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is invaluable for the synthesis of alkynyl-substituted anthracenes. gelest.com A direct, one-pot, tetra-fold Sonogashira coupling has been developed to access symmetric tetraalkynylated anthracenes. rsc.org

The reaction can be performed under various conditions, including copper-free and amine-free systems at room temperature in green solvents. nih.gov For instance, a combination of Pd(CH₃CN)₂Cl₂ and cataCXium A has been used to couple aryl halides with arylacetylenes. nih.gov Sonogashira coupling has also been utilized in sequential reactions to synthesize complex heterocyclic structures like 2-azaanthracenes from 1,6-diynes and imidoyl chlorides. figshare.comacs.org

Friedel-Crafts Reaction Pathways

The Friedel-Crafts reaction, a classic method in organic chemistry, involves the electrophilic aromatic substitution to attach substituents to aromatic rings. byjus.com Both alkylation and acylation can be applied to anthracene. numberanalytics.com

Friedel-Crafts alkylation involves the introduction of an alkyl group onto the anthracene ring using an alkyl halide and a Lewis acid catalyst. numberanalytics.com For example, the alkylation of anthracene with 2-chloropropane (B107684) catalyzed by an ionic liquid ([Bmim]Cl-AlCl₃) has been reported to produce 2-isopropylanthracene. researchgate.net However, the reaction can be complex, and the synthesis of 9-phenylanthracene via a multi-step process that includes a Friedel-Crafts alkylation of 10-bromo-9-anthrone with benzene (B151609) has been described. arkat-usa.org This particular Friedel-Crafts reaction is limited to benzene, as other arenes can lead to resinous products. arkat-usa.org

Friedel-Crafts acylation introduces an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. byjus.comnumberanalytics.com The acetylation of anthracene can lead to a mixture of products, including 1-acetylanthracene, 2-acetylanthracene, and various diacetylanthracenes. scite.airsc.org The solvent can influence the product distribution; for instance, using ethylene (B1197577) chloride as a solvent can lead to a high yield of 1-acetylanthracene. scite.ai In contrast, using nitrobenzene (B124822) as a solvent can favor the formation of 2-acetylanthracene. researchgate.net The reaction is often not catalytic, as the resulting ketone can form a complex with the Lewis acid, requiring stoichiometric amounts of the catalyst. wikipedia.org

Organometallic Reagent Mediated Syntheses (e.g., organomagnesium)

Organometallic reagents, particularly Grignard reagents (organomagnesium compounds), are powerful nucleophiles used for forming carbon-carbon bonds. allen.innumberanalytics.com A general method for preparing 9,10-disubstituted anthracenes involves the reaction of anthraquinone (B42736) with Grignard reagents. rsc.org This reaction produces 9,10-disubstituted-9,10-dihydro-9,10-dihydroxyanthracenes, which can then be reduced to the corresponding 9,10-disubstituted anthracenes. rsc.org

For example, the reaction of anthraquinone with an excess of a Grignard reagent can provide reproducible yields of the diol intermediate. rsc.org The subsequent reduction can be conveniently carried out using phenylhydrazine (B124118) in acetic acid. rsc.org This methodology has been used to synthesize various derivatives, such as 9,10-di-(3-ethoxypropyl)anthracene. rsc.org The use of a bifunctional organomagnesium alkoxide reagent has also been developed to convert esters into di- and monofunctionalized anthracenes. beilstein-journals.org

Aromatization and Cyclization Routes to Anthracene Cores

The fundamental tricyclic aromatic structure of anthracene can be constructed through various cyclization and subsequent aromatization reactions. These methods build the core ring system from simpler aromatic or aliphatic precursors.

Classic methods for forming the anthracene framework include the Elbs reaction and Friedel–Crafts reactions. beilstein-journals.orgnih.gov More contemporary approaches often rely on metal-catalyzed reactions. For instance, gold-catalyzed cyclization of ortho-alkynyldiarylmethanes provides a concise route to substituted anthracenes. beilstein-journals.org Similarly, rhodium-catalyzed oxidative benzannulation reactions have been employed to create the anthracene skeleton from 1-adamantoyl-1-naphthylamines and internal alkynes. frontiersin.org

Another significant strategy involves intramolecular cyclization, which encompasses well-known methods like acid-catalyzed Friedel–Crafts reactions and Bradsher-type reactions. beilstein-journals.org These reactions typically involve the cyclization of diarylmethanes or related structures to form the central ring. For example, an indium catalyst has been used for the reductive-dehydration intramolecular cycloaromatization of 2-benzylic aromatic aldehydes and ketones to yield substituted anthracenes. beilstein-journals.orgbeilstein-journals.org A tandem process involving nickel-catalyzed alkene dicarbofunctionalization followed by an acid-promoted cyclization-aromatization sequence can also be used to construct 9-arylmethylanthracene cores. nih.gov

The following table summarizes key cyclization strategies for forming anthracene cores.

| Reaction Type | Precursors | Catalyst/Reagent | Key Feature |

| Elbs Reaction | o-methylbenzophenone derivatives | Heat | Dehydration and cyclization |

| Friedel-Crafts Cyclization | Diaryl ketones/acids | Acid catalyst (e.g., H₂SO₄) | Intramolecular acylation/alkylation |

| Gold-Catalyzed Cyclization | o-alkynyldiarylmethanes | Gold complex (e.g., Et₃PAuNTf₂) | Cyclization onto alkyne |

| Rhodium-Catalyzed Benzannulation | N-adamantyl-1-naphthylamines + alkynes | Rhodium catalyst + oxidant | C-H activation and annulation |

| Bradsher-Type Reaction | 2-benzylic aromatic aldehydes/ketones | Indium catalyst | Reductive-dehydration cycloaromatization |

Post-Synthetic Modification of Anthracene Precursors

Perhaps the most direct and versatile approach to synthesizing unsymmetrically 9,10-disubstituted anthracenes like 9-Ethyl-10-phenylanthracene involves the stepwise modification of a readily available precursor, most commonly anthrone (B1665570) or anthraquinone. rsc.org This strategy allows for the sequential and controlled introduction of different functional groups at the C9 and C10 positions.

A prevalent method involves the use of Grignard reagents, which are potent nucleophiles that readily attack the carbonyl groups of anthrones or anthraquinones. rsc.orgmt.com The synthesis of this compound can be envisioned via a two-step Grignard addition sequence starting from anthrone.

First Addition : Phenylmagnesium bromide (a Grignard reagent) is reacted with anthrone. This results in a nucleophilic attack at the C9 carbonyl, forming an intermediate 9-phenyl-9,10-dihydroanthracen-9-ol (an anthranol).

Second Addition & Dehydration : This intermediate can then be reacted with a second Grignard reagent, ethylmagnesium bromide. This would likely be followed by a dehydration (water removal) step, often acid-catalyzed, to aromatize the central ring and yield the final this compound product. rsc.org

Alternatively, a related precursor, 9-bromoanthracene, can be used. The phenyl group can be introduced via a Suzuki coupling reaction with phenylboronic acid, catalyzed by a palladium complex like Pd(PPh₃)₄, to form 9-phenylanthracene. chemicalbook.comresearchgate.net Subsequent functionalization at the 10-position would be required to introduce the ethyl group, which is a more complex transformation.

Reduction of substituted anthraquinones is another common post-synthetic modification. cdnsciencepub.comacs.org For example, 9,10-anthraquinones can be reduced to the corresponding anthracenes using reagents like sodium borohydride (B1222165) (NaBH₄) or a mixture of hydriodic acid and phosphorus. beilstein-journals.orgcdnsciencepub.com This method is particularly useful if the desired substitution pattern can be more easily installed on the anthraquinone precursor. beilstein-journals.org

Regioselectivity and Stereochemical Considerations in Synthesis

For a planar, achiral molecule like this compound, stereochemical considerations are minimal. The primary challenge lies in achieving the correct regioselectivity —that is, ensuring the ethyl and phenyl groups are added specifically to the C9 and C10 positions, respectively, and not other positions on the anthracene rings.

The C9 and C10 positions (the meso positions) of the anthracene core are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic attack and nucleophilic addition reactions. This inherent reactivity is the key to the regioselectivity of most synthetic methods.

In post-synthetic modification routes starting from anthrone or anthraquinone, regioselectivity is intrinsically controlled. The reaction of a Grignard reagent, for example, occurs specifically at the C9 and C10 carbonyl or hydroxyl-bearing carbons. rsc.orgmt.com The synthesis of an unsymmetrical product like this compound relies on a sequential, stepwise addition of the two different groups.

The synthetic sequence is critical. For instance, starting with anthrone:

Addition of phenylmagnesium bromide gives 9-phenyl-9,10-dihydroanthracen-9-ol.

Subsequent reaction with ethylmagnesium bromide, followed by dehydration, yields the target.

If one were to start with 9-phenylanthrone, a single Grignard addition with ethylmagnesium bromide followed by dehydration would yield the desired product. The challenge in these multi-step syntheses is the isolation and purification of intermediates and managing reaction conditions to prevent side reactions or the formation of symmetric products (e.g., 9,10-diethylanthracene (B13740355) or 9,10-diphenylanthracene).

When building the anthracene core from scratch, regioselectivity is dictated by the substitution pattern of the initial building blocks. For example, in a Bradsher-type reaction, the positions of the functional groups on the diarylmethane precursor determine the final substitution pattern on the anthracene product. beilstein-journals.org

Scalability and Efficiency of Synthetic Routes

Post-Synthetic Modification (Grignard Route):

Advantages : This is often the most efficient and scalable route for unsymmetrical 9,10-disubstituted anthracenes. Anthrone is a commercially available and relatively inexpensive starting material. Grignard reactions are a cornerstone of industrial organic synthesis, are generally high-yielding, and can be performed on a large scale. mt.com The sequential nature of the additions allows for controlled construction.

Aromatization and Cyclization Routes:

Advantages : Some one-pot procedures, where multiple steps are carried out in the same reactor without isolating intermediates, can be highly efficient. beilstein-journals.orgnih.gov These methods can offer novel pathways to complex substitution patterns that are not accessible through other means.

In general, for a specific target like this compound, a route based on the post-synthetic modification of anthrone via sequential Grignard additions is likely the most practical, efficient, and scalable approach.

Advanced Spectroscopic Characterization and Structural Elucidation of 9 Ethyl 10 Phenylanthracene Systems

Electronic Absorption Spectroscopy

The absorption of ultraviolet and visible light by a molecule promotes an electron from a ground electronic state to a higher energy excited state. For aromatic systems like 9-Ethyl-10-phenylanthracene, these transitions are typically from a π bonding orbital to a π* antibonding orbital.

The electronic absorption spectrum of 9,10-disubstituted anthracenes in the ultraviolet-visible region is characterized by π-π* transitions of the aromatic anthracene (B1667546) core. researchgate.net The lowest energy absorption band, corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), typically appears as a series of distinct peaks known as a vibronic progression. wikipedia.orglibretexts.org This structured appearance is due to the simultaneous changes in both electronic and vibrational energy levels within the molecule upon photon absorption. wikipedia.org

For many 9,10-disubstituted anthracenes, these vibronic bands are observed in the wavelength range of 325 to 425 nm. researchgate.net For instance, the closely related 9,10-diphenylanthracene (B110198) (DPA) exhibits four characteristic vibronic absorption bands in this region. acs.org Studies on other derivatives, such as 9-tert-butylanthracene, also show a clear progression of a low-frequency vibrational mode coupled to the electronic transition. anu.edu.au The HOMO of anthracene derivatives has the highest electron density at the 9 and 10 positions, making the electronic transitions sensitive to substitution at these sites. cdnsciencepub.com

In a compound closely related to the title molecule, [9-(S)PPh₂-10-Ethyl-(C₁₄H₈)], the absorption spectrum is likewise dominated by the anthracene core, showing a structured band between 340 and 420 nm, which is assigned to the S₀→S₁ (π→π*) transition. nih.gov This suggests that this compound would exhibit a similar, well-resolved vibronic structure in its absorption spectrum.

Table 1: Representative Absorption Maxima for 9,10-Disubstituted Anthracene Derivatives

| Compound | Absorption Maxima (λ_abs) (nm) | Solvent |

| 9,10-Diphenylanthracene (DPA) | 340, 360, 378, 400 | Solution |

| 9,10-Diethoxyanthracene (B1583715) (DEA) | ~360, 380, 400 | Acetonitrile (B52724) |

| [9-(S)PPh₂-10-Ethyl-(C₁₄H₈)] | 340 - 420 (structured band) | THF |

This table presents typical absorption data for related compounds to provide context for this compound. Data sourced from references acs.orgnih.govcdnsciencepub.com.

Solvatochromism refers to the change in the position, intensity, and shape of a substance's absorption or emission spectral bands when measured in solvents of different polarities. taylorandfrancis.comnih.gov This phenomenon arises from differential solvation of the molecule's ground and excited electronic states. niscpr.res.in A bathochromic (red) shift with increasing solvent polarity is termed positive solvatochromism and typically occurs when the excited state is more polar than the ground state. taylorandfrancis.com

For many 9,10-disubstituted anthracenes, the lowest energy absorption corresponds to a π-π* transition localized on the aromatic framework, which does not involve a significant change in the molecule's dipole moment. nih.govresearchgate.net As a result, these compounds generally exhibit minimal solvatochromism in their absorption spectra. Research on a 9-ethyl-anthracene derivative, [9-(S)PPh₂-10-Ethyl-(C₁₄H₈)], revealed that its emission wavelength is not affected by solvent polarity, indicating that a charge-transfer character is unlikely. nih.gov Similarly, the lowest-energy transition in another 9,10-disubstituted anthracene was found to be vibronically structured and displayed no solvatochromism. researchgate.net Therefore, the absorption spectrum of this compound is expected to be largely insensitive to the polarity of the solvent medium.

Steady-State and Time-Resolved Emission Spectroscopy

Following absorption of light, an excited molecule can return to the ground state by emitting a photon, a process known as fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state).

9,10-disubstituted anthracenes are well-known for their strong fluorescence, typically in the blue region of the visible spectrum. chalmers.sersc.org The introduction of bulky substituents at the 9 and 10 positions, such as phenyl or ethyl groups, sterically hinders the close packing of molecules in the solid state or at high concentrations. rsc.org This structural feature is crucial as it suppresses intermolecular π–π interactions, which are a common pathway for non-radiative decay and fluorescence self-quenching. beilstein-journals.org

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is often high for these compounds. For example, substituting anthracene at the 9- and 10-positions can dramatically increase the quantum yield from about 30% for the parent molecule to near unity for some derivatives. chalmers.sersc.org A study on [9-(S)PPh₂-10-Ethyl-(C₁₄H₈)] reported emission peaks in the 462–480 nm range with lifetimes typical for fluorescence from the S₁ state. nih.gov The fluorescence of 9,10-diethoxyanthracene is also strong, with a high quantum yield of 0.68 and a lifetime of 12.4 ns in acetonitrile. cdnsciencepub.com These findings suggest that this compound is a highly efficient blue-emitting fluorophore.

Table 2: Representative Fluorescence Data for 9,10-Disubstituted Anthracene Derivatives

| Compound | Emission Maxima (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) | Solvent |

| 9,10-Diphenylanthracene (DPA) | 405, 428 | ~1.0 | - | 1,1,2,2-Tetrachloroethane |

| 9,10-Diethoxyanthracene (DEA) | ~405, 425, 450 | 0.68 | 12.4 | Acetonitrile |

| [9-(S)PPh₂-10-Ethyl-(C₁₄H₈)] | 462 - 480 | - | Few nanoseconds | THF |

This table presents typical fluorescence data for related compounds to provide context for this compound. Data sourced from references acs.orgnih.govcdnsciencepub.com.

Phosphorescence is emission from an excited triplet state (T₁) and is spin-forbidden, making it a much slower and less probable process than fluorescence. For many anthracene derivatives, the rate of intersystem crossing (ISC) from the S₁ state to the T₁ state is low, resulting in high fluorescence yields and weak or absent phosphorescence at room temperature. researchgate.netnih.gov

However, phosphorescence can sometimes be observed under specific conditions. A notable study on 9,10-diethoxyanthracene (DEA), a compound with alkoxy substituents structurally related to the ethyl group, successfully detected a room-temperature phosphorescence spectrum in a carefully deoxygenated acetonitrile solution. cdnsciencepub.com The observation for DEA suggests that for this compound, phosphorescence might also be observable in a deoxygenated, polar solvent environment where specific interactions could potentially enhance the rate of intersystem crossing.

For rigid, planar aromatic molecules, the fluorescence emission spectrum is often a mirror image of the lowest-energy absorption band. nih.gov This mirror-image relationship occurs because the spacing of the vibrational energy levels in the ground state (S₀) and the first excited singlet state (S₁) are similar. While some 9,10-disubstituted anthracenes show a good mirror-image relationship, others may exhibit emission spectra with less resolved vibronic structure compared to their absorption spectra. beilstein-journals.orgnih.gov

Furthermore, the fluorescence excitation spectrum, which is a plot of fluorescence intensity versus excitation wavelength, should be identical to the absorption spectrum. scirp.org This correlation confirms that the absorbing species and the emitting species are the same and that the absorbed energy is efficiently transferred to the fluorescent state. nih.gov For this compound, it is expected that its excitation spectrum would closely match its S₀→S₁ absorption profile, and a quasi-mirror image relationship would exist between its absorption and fluorescence spectra, reflecting the characteristic properties of the anthracene chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms. The aromatic protons of the anthracene and phenyl rings typically resonate in the downfield region, between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. For instance, in related phenylanthracene structures, aromatic protons appear in a range from approximately 7.37 to 8.67 ppm. chemicalbook.in The protons on the ethyl substituent exhibit characteristic shifts and splitting patterns. The methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet, shifted downfield by the adjacent aromatic system, while the methyl protons (-CH₃) will present as a triplet in a more upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Anthracene & Phenyl Protons | 7.0 - 9.0 | Multiplet (m) |

| Ethyl (-CH₂-) | ~2.5 - 3.0 | Quartet (q) |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. Aromatic carbons generally resonate between 110 and 150 ppm. researchgate.netucl.ac.uk The quaternary carbons at positions 9 and 10 of the anthracene ring, where the ethyl and phenyl groups are attached, will have distinct chemical shifts and are typically weaker in intensity. The carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon is expected around 25-35 ppm, and the methyl carbon around 10-20 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Type | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| Aromatic C=C | 125 - 150 libretexts.org |

| Quaternary Aromatic C | 130 - 150 ucl.ac.uk |

| Alkyl C-H (Ethyl -CH₂-) | 25 - 35 |

Note: These ranges are general and can be influenced by substitution patterns and solvent effects. oregonstate.educarlroth.com

To definitively assign all proton and carbon signals, especially in the complex aromatic region, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be instrumental in identifying which protons are adjacent on the aromatic rings and confirming the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying the connections between the ethyl and phenyl substituents and the anthracene core by showing correlations from the ethyl and phenyl protons to the quaternary carbons at positions 9 and 10.

These 2D NMR techniques, when used in combination, provide a powerful toolkit for the complete and accurate structural elucidation of complex organic molecules like this compound. longdom.orgemory.edu

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorptions arising from the vibrations of specific chemical bonds. For this compound, key absorptions would include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹) and the ethyl group (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The stretching vibrations of the anthracene framework and the C-C bridge bond between the aromatic rings are often strong in the Raman spectrum. mdpi.com For instance, in similar aromatic compounds, strong bands can be observed related to the anthracene framework. mdpi.comacs.org The spectrum of ethylbenzene (B125841) shows characteristic Raman shifts that can be correlated to the ethyl group attached to an aromatic ring. chemicalbook.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields bond lengths, bond angles, and crucial conformational details, such as the orientation of the substituents relative to the anthracene core. researchgate.netresearchgate.net

A key structural parameter for this compound is the dihedral angle between the plane of the phenyl group and the plane of the anthracene system. In related 9,10-disubstituted anthracenes, this angle is significantly influenced by steric hindrance between the substituents and the peri-hydrogens of the anthracene core. For example, in 9,10-diphenylanthracene, the dihedral angles between the phenyl and anthracene groups can range from approximately 66° to 93°, depending on the crystal packing. mdpi.com In contrast, for a less sterically hindered molecule like 9-phenylanthracene (B14458), a dihedral angle of around 73.2° has been observed. rsc.org The presence of the ethyl group at the 10-position in this compound would also impose significant steric constraints, likely resulting in a large dihedral angle for the phenyl group to minimize steric repulsion. Theoretical calculations on similar sterically crowded molecules show that distortions from planarity can involve energies of up to 32 kJ/mol. buffalo.edu

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 9,10-diphenylanthracene |

| 9-phenylanthracene |

| ethylbenzene |

| 9-Bromo-10-phenylanthracene |

| 9,10-dibromoanthracene (B139309) |

| Phenylboronic acid |

| 4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol |

| 3,4-dimethoxyphenylboronic acid |

Molecular Packing and Intermolecular Interactions

Detailed research findings and crystallographic data specifically for this compound, which are necessary for a thorough analysis of its molecular packing and intermolecular interactions, are not available in the public domain based on a comprehensive search of scientific literature and crystallographic databases.

The molecular packing in the solid state is determined by the way molecules arrange themselves in the crystal lattice. This arrangement is governed by a variety of intermolecular interactions, such as van der Waals forces, π-π stacking, and C-H···π interactions. The specific geometry and nature of the substituents on the anthracene core play a crucial role in dictating the preferred packing motif.

For anthracene and its derivatives, two common packing arrangements are the edge-to-face (herringbone) and face-to-face (π-stacked) configurations. The introduction of substituents at the 9- and 10-positions significantly influences which of these packing modes is adopted. The size, shape, and electronic properties of the ethyl and phenyl groups in this compound would be the determining factors for its solid-state architecture.

A detailed analysis would require single-crystal X-ray diffraction data, which provides precise information on unit cell dimensions, space group, and the exact positions of all atoms. From this data, key intermolecular contacts and distances can be calculated, and the nature of the interactions (e.g., π-π stacking distances, C-H···π geometries) can be elucidated. Without such experimental data for this compound, a scientifically accurate and detailed description of its molecular packing and intermolecular interactions cannot be provided.

To illustrate the type of data required, a hypothetical data table for crystallographic information is presented below. Please note that the values in this table are placeholders and not actual experimental data for this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₂₂H₁₈ |

| Formula Weight | 282.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Value not available |

Photophysical Mechanisms and Excited State Dynamics of 9 Ethyl 10 Phenylanthracene

Radiative and Non-Radiative Decay Pathways

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the radiative decay process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For many 9,10-disubstituted anthracenes, particularly those with aryl substituents, high fluorescence quantum yields are often observed. This is attributed to the rigid and planar structure of the anthracene (B1667546) core, which minimizes non-radiative decay pathways.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

| 9,10-diphenylanthracene (B110198) | Cyclohexane | ~1.0 omlc.org |

| Unsubstituted Anthracene | ~0.30 chalmers.se | |

| Thiophene-substituted Anthracenes | <0.10 chalmers.sersc.org |

This table presents data for related compounds to provide context for the expected properties of 9-Ethyl-10-phenylanthracene.

The excited state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure fluorescence lifetimes.

For 9,10-disubstituted anthracene derivatives, natural radiative lifetimes are typically in the range of 2.5 to 4.4 nanoseconds. nih.govacs.org These lifetimes are significantly shorter than that of unsubstituted anthracene, which is a consequence of the increased transition dipole moment caused by the substituents. acs.org The excited-state lifetime is inversely proportional to the sum of the rate constants for all decay processes (radiative and non-radiative). Therefore, a high fluorescence quantum yield is often associated with a longer fluorescence lifetime, assuming the radiative decay rate is constant.

| Compound | Solvent | Excited State Lifetime (τ) |

| 9,10-diphenylanthracene | Frozen Gas Matrices (12 K) | Data available rsc.org |

| 9,10-bis(phenylethynyl)anthracene derivatives | 2.5 - 4.4 ns nih.govacs.org |

This table provides lifetime data for related anthracene derivatives to infer the potential lifetime of this compound.

External Stimuli Response of Photophysical Properties

Information regarding how external factors such as pressure (piezochromism), mechanical force (mechanochromism), or solvent vapor (vapochromism) affect the photophysical properties of this compound is not available.

Further experimental research is required to characterize these complex photophysical and photochemical behaviors for this compound.

Solvatochromic and Thermochromic Luminescence

Solvatochromism, the change in a substance's color with the polarity of the solvent, and thermochromism, the change in color with temperature, are important characteristics for understanding the excited state behavior of fluorescent molecules. For many anthracene derivatives, these properties are linked to changes in the electronic distribution in the excited state and interactions with the surrounding medium. For instance, studies on related compounds such as 9,10-phenanthrenequinone have demonstrated noticeable shifts in their absorption spectra in different solvents, indicating interactions like hydrogen bonding play a significant role. However, specific data detailing the emission spectra of this compound in a range of solvents with varying polarities or at different temperatures are not available in the reviewed literature. Without such experimental data, a quantitative analysis, including data tables of emission maxima and Stokes shifts, cannot be compiled.

Mechanofluorochromic Behavior

Mechanofluorochromism, the phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding or shearing, is a characteristic of interest for applications in sensors and memory devices. This behavior is often associated with changes in the solid-state packing of molecules. Research on various 1-phenylanthracene (B167696) derivatives has shown that substitutions on the anthracene core can lead to significant mechanofluorochromic properties. These changes are typically attributed to transitions between crystalline and amorphous states or to different polymorphic forms, each with distinct intermolecular interactions and, consequently, different emission characteristics.

Despite the investigation into other anthracene derivatives, there are no specific studies or datasets available that describe the mechanofluorochromic behavior of this compound. Therefore, a detailed account of its response to mechanical stress, including any observed color changes or shifts in emission wavelength, cannot be provided at this time. Further experimental research would be necessary to elucidate these properties for this specific compound.

Electrochemical Properties and Redox Behavior of 9 Ethyl 10 Phenylanthracene and Analogues

Cyclic Voltammetry and Electrochemical Characterization

Cyclic voltammetry is a powerful technique used to investigate the redox behavior of 9,10-disubstituted anthracenes. It provides valuable information about their oxidation and reduction potentials, the stability of the resulting radical ions, and the reversibility of the electron transfer processes.

For many 9,10-disubstituted anthracene (B1667546) derivatives, cyclic voltammetry reveals a quasi-reversible one-electron oxidation process nih.gov. The electrochemical behavior is influenced by the nature of the substituents at the 9 and 10 positions. While direct experimental data for 9-Ethyl-10-phenylanthracene is not extensively available, the properties can be inferred from studies on closely related analogues. For instance, functionalization of the 9,10-positions with different phenyl derivatives has been shown to result in only minor (±0.10 eV) changes in electrochemical behavior mdpi.com. This suggests that the fundamental redox properties are primarily governed by the anthracene core.

The oxidation and reduction potentials of anthracene derivatives are key parameters that determine their suitability for various electronic applications. These potentials are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on a series of 9,10-disubstituted anthracenes have shown that the standard oxidation potentials (E°) are markedly dependent on the meso substituents cdnsciencepub.com. For example, the parent anthracene has an oxidation potential of 1.09 V versus the saturated calomel electrode (SCE) in a methylene (B1212753) chloride and trifluoroacetic acid solution cdnsciencepub.com. The introduction of an ethyl group at the 9-position and a phenyl group at the 10-position is expected to influence these potentials. The ethyl group, being a weak electron-donating group, would likely lower the oxidation potential slightly, making the compound easier to oxidize compared to unsubstituted anthracene. The phenyl group's effect is more complex, involving both inductive and resonance effects, but generally, aryl substitution at these positions also tends to lower the oxidation potential.

In a study of 9,10-diphenylanthracene (B110198) (DPA), a close analogue, the first reduction wave in dimethylformamide (DMF) was observed at a half-wave potential of approximately -1.95 V vs. SCE. This initial reduction corresponds to the formation of the radical anion.

| Compound | Oxidation Potential (E° vs. SCE) | Solvent System |

|---|---|---|

| Anthracene | 1.09 V | CH₂Cl₂/TFA |

| 9,10-Diphenylanthracene | 0.96 V | CH₂Cl₂/TFA |

| 9-Methylanthracene | 0.99 V | CH₂Cl₂/TFA |

| 9,10-Dimethylanthracene | 0.88 V | CH₂Cl₂/TFA |

Data for the table is sourced from a comparative study on anthracene derivatives cdnsciencepub.com.

The stability of the electrochemically generated radical ions determines the reversibility of the redox processes. For many aromatic hydrocarbons like 9,10-disubstituted anthracenes, the first reduction is a reversible one-electron process, indicating the formation of a stable radical anion.

In the case of 9,10-diphenylanthracene, the first reduction wave is described as a reversible one-electron reduction, while the second wave is an irreversible one-electron reduction. The reversibility of the first step is indicative of the stability of the DPA radical anion (DPA•⁻). However, the reversibility can be influenced by experimental conditions such as the solvent and the scan rate. For example, the cyclic voltammogram of 9,10-dimethylanthracene is irreversible at a low scan rate but becomes reversible at a higher scan rate cdnsciencepub.com. This is often due to follow-up chemical reactions of the radical ions. For this compound, it is anticipated that the first reduction to form the radical anion would be a reversible process under appropriate aprotic conditions.

Electron Transfer Kinetics at Interfaces

The kinetics of electron transfer at the interface between an electrode and the anthracene derivative in solution are crucial for the performance of organic electronic devices. These kinetics can be influenced by the molecular structure, the solvent, and the nature of the electrode surface.

While specific data on the electron transfer kinetics of this compound at interfaces is limited, studies on related systems provide valuable insights. The rate of electron transfer is related to the reorganization energy of the molecule upon accepting or donating an electron. For anthracene and its derivatives, the reorganization energies are generally small, which facilitates rapid electron transfer cdnsciencepub.com.

The substituents at the 9 and 10 positions can affect the rate of electron transfer by altering the molecular geometry and the interaction with the electrode surface. Steric hindrance from bulky substituents can influence the distance and orientation of the molecule relative to the electrode, thereby affecting the electron transfer rate. The ethyl and phenyl groups in this compound are not excessively bulky, suggesting that electron transfer should be efficient.

Frontier Molecular Orbital (FMO) Energy Level Determination

The energies of the frontier molecular orbitals, the HOMO and LUMO, are fundamental properties that govern the electronic and optical behavior of molecules. These energy levels can be estimated from electrochemical data.

The HOMO energy level is associated with the molecule's ability to donate an electron and can be estimated from its oxidation potential. A lower (more negative) HOMO energy indicates a more stable molecule that is more difficult to oxidize.

The HOMO energy of 9,10-disubstituted anthracenes can be calculated from the onset of their oxidation potentials as measured by cyclic voltammetry nih.gov. For a series of 9,10-anthracene derivatives with different phenyl substituents, the HOMO energy levels were found to be in the range of -5.59 eV to -5.73 eV nih.govresearchgate.net. The introduction of an electron-donating ethyl group in place of a phenyl group would be expected to slightly raise the HOMO energy level (make it less negative), making the molecule easier to oxidize.

The LUMO energy level is related to the molecule's ability to accept an electron and can be estimated from its reduction potential. A lower LUMO energy facilitates electron injection into the material.

Similar to the HOMO energy, the LUMO energy can be derived from the onset of the reduction potential in cyclic voltammetry. For 9,10-diphenylanthracene, the LUMO energy is influenced by the phenyl substituents. For this compound, the LUMO energy is expected to be primarily determined by the delocalized π-system of the anthracene core and the phenyl group. Computational studies on anthracene have shown that substitution at the 9 and 10 positions can modulate the HOMO-LUMO gap researchgate.net. The ethyl group's effect on the LUMO level is likely to be less pronounced than that of the phenyl group.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Electrochemical Gap (eV) |

|---|---|---|---|

| 9-phenyl-10-(naphthalen-1-yl)anthracene | -5.63 | -2.67 | 2.96 |

| 9-phenyl-10-(naphthalen-2-yl)anthracene | -5.65 | -2.68 | 2.97 |

| 9-(4-methoxyphenyl)-10-phenylanthracene | -5.59 | -2.63 | 2.96 |

| 9-(4-(diphenylamino)phenyl)-10-phenylanthracene | -5.25 | -2.31 | 2.94 |

Data for this table is derived from electrochemical measurements on various 9,10-disubstituted anthracene derivatives researchgate.net.

Electrochemical Band Gap Calculation

The electrochemical band gap is a crucial parameter for organic semiconductor materials, providing an estimation of the energy difference between the HOMO and LUMO levels. This value can be determined from cyclic voltammetry (CV) measurements by identifying the onset potentials for oxidation (Eox) and reduction (Ered).

The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against a ferrocene/ferrocenium (Fc/Fc+) internal standard:

EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

The electrochemical band gap (Egel) is then calculated as the difference between the LUMO and HOMO energy levels:

Egel = ELUMO - EHOMO

Alternatively, it can be estimated directly from the onset oxidation and reduction potentials:

Egel (eV) ≈ Eoxonset - Eredonset

For many 9,10-disubstituted anthracene derivatives, only the oxidation potential is readily accessible within the solvent window, leading to a quasi-reversible oxidation process. In such cases, the LUMO level is often estimated by subtracting the optical band gap (Egopt), determined from the onset of the lowest energy absorption peak in the UV-Vis spectrum, from the electrochemically determined HOMO level.

Studies on analogues such as 9,10-diphenylanthracene (DPA) and other 9,10-disubstituted anthracenes show that substitution at these positions has a minor effect on the frontier molecular orbital energy levels. The HOMO energy levels for a series of such derivatives were found to be in the range of -5.59 eV to -5.73 eV. utexas.edunih.gov

Table 1: Electrochemical Data for Selected 9,10-Disubstituted Anthracene Analogues

| Compound | Eox (V vs. SCE) | EHOMO (eV) | Egopt (eV) | ELUMO (eV) (estimated) |

|---|---|---|---|---|

| 9,10-diphenylanthracene | 1.18 | -5.59 | 2.99 | -2.60 |

| 9-(naphthalen-1-yl)-10-phenylanthracene | 1.18 | -5.59 | 2.98 | -2.61 |

| 9,10-di(naphthalen-1-yl)anthracene | 1.18 | -5.59 | 2.96 | -2.63 |

Note: Data is compiled from studies on analogous compounds and serves as a reference for the expected properties of this compound. utexas.edunih.gov EHOMO and ELUMO levels are calculated based on the provided oxidation potentials and optical band gaps.

Mechanisms of Electrochemical Reactions and Intermediates

The electrochemical reactions of polycyclic aromatic hydrocarbons (PAHs) like anthracene and its derivatives are initiated by direct electron transfer from the molecule to the electrode (oxidation) or from the electrode to the molecule (reduction).

Oxidation Mechanism: The electrochemical oxidation of the anthracene core involves the removal of an electron from the HOMO, which has the highest electron density at the 9 and 10 positions. This process generates a radical cation (PAH•+) as the primary intermediate. This initial step is often a reversible, one-electron transfer.

D → D•+ + e-

This radical cation can be stable, especially in aprotic, non-nucleophilic media. However, it can undergo subsequent follow-up chemical reactions, particularly in the presence of nucleophiles like water or oxygen. These reactions can lead to the formation of various oxidized products. For instance, the electrolysis of anthracene can yield 9,10-anthraquinone and bianthrone. The specific products formed can be influenced by factors such as temperature and the presence of water or oxygen.

Reduction Mechanism: The electrochemical reduction involves the addition of an electron to the LUMO of the molecule, forming a radical anion (PAH•-).

D + e- → D•-

Studies on the analogue 9,10-diphenylanthracene (DPA) have shown that the first reduction is a reversible, one-electron process, forming the stable DPA•- radical anion. This is followed by a second, typically irreversible, one-electron reduction at a more negative potential. The stability of the radical anion allows for its study using techniques like electron spin resonance (ESR) spectroscopy. The presence of proton donors can lead to the protonation of the radical anion.

Anodic Process (Oxidation): Formation of a radical cation.

Cathodic Process (Reduction): Formation of a radical anion, which can be further reduced.

The intermediates in these reactions are thus the radical cations and radical anions, whose stability and subsequent reaction pathways are highly dependent on the solvent, electrolyte, and presence of other chemical species.

Correlation of Electrochemical Data with Optical Properties

A strong correlation exists between the electrochemical properties and the optical properties of 9,10-disubstituted anthracenes. The energy of the frontier molecular orbitals (HOMO and LUMO), which is determined electrochemically, directly influences the electronic absorption and emission spectra of these compounds.

The optical band gap (Egopt), determined from the low-energy edge of the π-π* absorption band in the UV-Vis spectrum, corresponds to the S0 → S1 transition. This optical gap is closely related to the electrochemical band gap (Egel). For many organic semiconductors, the electrochemical gap is typically 0.3-0.5 eV larger than the optical gap due to exciton binding energy.

A direct, linear relationship has been established between the standard oxidation potentials (E°) of meso-substituted anthracenes and their charge-transfer (CT) transition energies (hνCT) when they form electron donor-acceptor complexes. This correlation highlights how the ease of removing an electron (oxidation potential) is directly related to the energy required for charge transfer excitation.

For 9,10-disubstituted anthracenes, the absorption profiles typically show characteristic vibronic bands between 325–425 nm, corresponding to the π–π* transitions of the anthracene core. utexas.edu The substituents at the 9 and 10 positions generally cause minimal changes to the absorption maxima (λmax), suggesting that the exterior aryl or alkyl groups have a limited contribution to the orbitals involved in these electronic transitions. utexas.edu However, these substituents can influence the fluorescence properties, such as the quantum yield.

The relationship between electrochemical and optical data is summarized in the table below, which compares the electrochemically derived HOMO/LUMO levels with the optical band gap for representative analogues.

Table 2: Correlation of Electrochemical and Optical Data for Anthracene Analogues

| Compound | EHOMO (eV) | ELUMO (eV) | Egel (eV) | Egopt (eV) | λabs onset (nm) |

|---|---|---|---|---|---|

| 9,10-diphenylanthracene | -5.59 | -2.60 | 2.99 | 2.99 | 415 |

| 9-(naphthalen-1-yl)-10-phenylanthracene | -5.59 | -2.61 | 2.98 | 2.98 | 416 |

| 9,10-di(naphthalen-1-yl)anthracene | -5.59 | -2.63 | 2.96 | 2.96 | 419 |

Note: Data compiled from literature on analogous compounds. utexas.edunih.gov Egel is estimated from ELUMO - EHOMO, where ELUMO is derived from the optical band gap. λabs onset is the wavelength corresponding to the optical band gap.

This strong correlation allows for the tuning of optoelectronic properties. By modifying the chemical structure to alter the HOMO and LUMO energy levels, which can be predicted and verified by electrochemical measurements, the absorption and emission characteristics of the material can be systematically engineered for specific applications.

Theoretical and Computational Investigations of 9 Ethyl 10 Phenylanthracene Electronic Structure and Dynamics

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a common approach for predicting the properties of molecules like 9-Ethyl-10-phenylanthracene.

Ground State Geometry Optimization

A foundational step in any computational analysis is the optimization of the molecule's ground state geometry. This process involves finding the spatial arrangement of atoms that corresponds to the lowest possible energy state of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the anthracene (B1667546) core, the ethyl group, and the phenyl group. The optimization process would likely reveal a non-planar structure, with the ethyl and phenyl groups twisted out of the plane of the anthracene core to minimize steric hindrance, similar to what has been observed in related molecules like 9,10-diphenylanthracene (B110198).

Electronic Structure and Molecular Orbital Analysis

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure. This involves analyzing the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. For an aromatic system like this compound, the HOMO and LUMO are expected to be π-type orbitals distributed across the anthracene and phenyl rings. The specific energies and spatial distributions of these orbitals would be influenced by the electron-donating nature of the ethyl group.

Interactive Data Table: Hypothetical Molecular Orbital Energies

This table is for illustrative purposes only and represents the type of data that would be generated from a DFT calculation. The values are not based on actual research for this compound.

Charge Distribution and Electrostatic Potentials

DFT can also be used to calculate the distribution of electronic charge throughout the molecule and generate an electrostatic potential (ESP) map. The ESP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). This information is valuable for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. In this compound, the π-systems of the aromatic rings would be expected to be electron-rich regions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

To study the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the properties of electronic excited states due to its favorable balance of computational cost and accuracy.

Prediction of Absorption and Emission Maxima

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light. These theoretical energies can be directly related to the maxima in the experimental UV-visible absorption spectrum (λmax). By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy, corresponding to fluorescence. The difference between the absorption and emission maxima is known as the Stokes shift. For this compound, the absorption and emission would be expected to occur in the blue region of the electromagnetic spectrum, characteristic of many anthracene derivatives.

Interactive Data Table: Hypothetical Spectroscopic Data

This table is for illustrative purposes only and represents the type of data that would be generated from a TD-DFT calculation. The values are not based on actual research for this compound.

Characterization of Excited State Nature (e.g., π-π, charge transfer)*

TD-DFT provides detailed information about the nature of electronic transitions. By analyzing the molecular orbitals involved in an excitation, one can classify it. For aromatic molecules like this compound, the lowest energy electronic transition is typically a π-π* transition, where an electron is promoted from a bonding π orbital (like the HOMO) to an antibonding π* orbital (like the LUMO). In some cases, particularly in polar solvents, transitions with charge-transfer (CT) character can also occur, where electron density moves from one part of the molecule to another upon excitation. For this molecule, a transition might involve a degree of charge transfer from the ethyl-anthracene moiety to the phenyl ring.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of this compound at the atomic level. These simulations model the movements of atoms over time, providing insights into the molecule's conformational flexibility and the nature of its interactions with surrounding molecules. Such studies are crucial for understanding how the molecule's structure influences its bulk properties and its behavior in various environments.

Intermolecular interactions are fundamental to understanding the condensed-phase properties of this compound, such as its crystal packing and behavior in solution. gatech.edu MD simulations can elucidate the specific types and strengths of these interactions. Key intermolecular forces at play for this nonpolar aromatic molecule include:

π-π Stacking: The interaction between the electron-rich π systems of the anthracene cores and phenyl rings of neighboring molecules. MD simulations can reveal the preferred stacking geometries (e.g., parallel-displaced, T-shaped) and the average distances between interacting rings.

CH-π Interactions: Interactions between the C-H bonds of the ethyl group or the aromatic rings and the π-electron clouds of adjacent molecules.

By simulating a system containing many this compound molecules, researchers can predict how they will arrange themselves in the solid state, which can then be compared to experimental data from techniques like X-ray diffraction. researchgate.net These simulations provide a dynamic picture of the intermolecular forces that dictate the material's macroscopic properties. dntb.gov.ua

Table 1: Representative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Value/Description | Purpose |

|---|---|---|

| Force Field | OPLS-AA, CHARMM, or similar | Defines the potential energy function for atomic interactions. |

| System Size | 512 molecules in a cubic box | Represents a bulk phase of the material. |

| Solvent | None (for solid-state) or Toluene (B28343) | To simulate behavior in crystalline form or in solution. |

| Temperature | 300 K | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns (nanoseconds) | Allows for sufficient sampling of conformational and intermolecular dynamics. |

| Time Step | 1-2 fs (femtoseconds) | The interval between successive calculations of forces and positions. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. biolmolchem.com For this compound, QSPR models could be developed to predict a range of properties without the need for extensive and time-consuming experimental measurements. This approach is particularly valuable for screening large numbers of related compounds or for designing new materials with specific desired characteristics.

The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of molecules with known experimental values for the property of interest is compiled. For a model relevant to this compound, this would include a series of substituted anthracene derivatives.

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors encode different aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to identify the subset of descriptors that best correlates with the experimental property. biolmolchem.com

Validation: The predictive power of the resulting equation is rigorously tested using both internal and external validation techniques to ensure its reliability. biolmolchem.com

For this compound, QSPR models could predict properties such as its absorption and fluorescence wavelengths, solubility, or thermal stability. The molecular descriptors used in such a model would likely fall into several categories.

Table 2: Potential Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Category | Example Descriptors | Property Encoded |

|---|---|---|

| Topological | Wiener index, Kier & Hall shape indices | Molecular size, shape, and branching. |

| Geometric | Molecular surface area, volume | Three-dimensional aspects of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity. |

| Constitutional | Molecular weight, atom counts | Basic molecular composition. |

By establishing a statistically significant relationship, such as Property = c1Descriptor1 + c2Descriptor2 + ... + constant, the model can be used to estimate the properties of new or unmeasured anthracene derivatives, including this compound. mdpi.com

Validation and Refinement of Theoretical Models with Experimental Data

The ultimate test of any theoretical or computational model is its ability to accurately reproduce and predict experimental observations. The validation and refinement of theoretical models for this compound are therefore essential steps in the research process. This involves a direct comparison between computationally predicted values and data obtained from laboratory experiments. Discrepancies between theory and experiment can highlight limitations in the computational approach, leading to refinement of the model for improved accuracy.

A primary area for validation is the molecular geometry. The ground-state structure of this compound can be optimized using quantum chemical methods like Density Functional Theory (DFT). Key geometric parameters, such as bond lengths, bond angles, and the crucial dihedral angle between the phenyl ring and the anthracene core, can be calculated. These theoretical values can then be compared with high-precision data from single-crystal X-ray diffraction (XRD) experiments. A close agreement between the calculated and experimental structures provides confidence in the chosen level of theory. nih.gov

Electronic properties are another critical area for validation. The absorption and fluorescence spectra of this compound can be measured experimentally. Computationally, the energies of the relevant electronic transitions can be calculated using methods like Time-Dependent DFT (TD-DFT). acs.org Comparing the calculated vertical excitation energies with the experimental absorption maxima (λmax) allows for the validation of the theoretical model's ability to describe the electronic structure. If discrepancies exist, the computational model can be refined by choosing a different functional or basis set to better match the experimental results.

Table 3: Comparison of Hypothetical Theoretical and Experimental Data for Model Validation

| Property | Theoretical Method | Predicted Value | Experimental Method | Measured Value |

|---|---|---|---|---|

| Phenyl-Anthracene Dihedral Angle | DFT (B3LYP/6-31G*) | 65.8° | X-ray Diffraction | 67.2° |

| Absorption Maximum (λmax) | TD-DFT | 385 nm | UV-Vis Spectroscopy | 390 nm |

| Fluorescence Maximum (λem) | TD-DFT | 410 nm | Fluorescence Spectroscopy | 418 nm |

| HOMO Energy | DFT | -5.8 eV | Cyclic Voltammetry | -5.9 eV |

This iterative process of prediction, experimental measurement, and model refinement is fundamental to developing a robust and predictive computational framework for understanding the structure and properties of this compound and related organic materials.

Structure Property Relationships in 9,10 Substituted Anthracenes: a Focus on 9 Ethyl 10 Phenylanthracene

Influence of Alkyl Substituents on Photophysical and Electrochemical Properties

The introduction of alkyl groups, such as the ethyl group in 9-Ethyl-10-phenylanthracene, at the 9- and 10-positions of the anthracene (B1667546) core generally leads to modest but noticeable changes in the photophysical and electrochemical properties. These substituents are primarily considered to be weak electron-donating groups.

Photophysical Properties: Alkyl substitution typically results in a slight bathochromic (red) shift in the absorption and emission spectra compared to the parent anthracene. This is attributed to a small destabilization of the highest occupied molecular orbital (HOMO), leading to a reduced HOMO-LUMO energy gap. The fluorescence quantum yield of anthracene derivatives can be influenced by the nature of the substituents. While anthracene itself has a fluorescence quantum yield of about 30%, substitution at the 9,10-positions can modify this. acs.org

Electrochemical Properties: The electron-donating nature of alkyl groups makes the anthracene core more susceptible to oxidation. Consequently, 9,10-dialkyl substituted anthracenes generally exhibit lower oxidation potentials compared to unsubstituted anthracene. This indicates that they are more easily oxidized. The impact on the reduction potential is typically less pronounced.

While specific experimental data for this compound is not extensively available, the general trends observed for alkyl-substituted anthracenes suggest that the ethyl group will contribute to a slight red-shift in its optical spectra and a lower oxidation potential compared to a hypothetical 9-phenylanthracene (B14458).

Role of Aryl Substituents (e.g., Phenyl Group) on Electronic Conjugation and Planarity

The presence of an aryl substituent, such as the phenyl group in this compound, has a more profound impact on the electronic and structural properties of the anthracene core compared to alkyl groups.

Planarity: The introduction of bulky substituents at the 9- and 10-positions can induce some distortion in the planarity of the anthracene core itself. mdpi.com However, the primary effect is the non-planar arrangement of the substituents relative to the anthracene ring. This deviation from planarity is a key factor in determining the solid-state packing and, consequently, the material's bulk properties.

Interplay of Steric and Electronic Effects on Molecular Conformation

In this compound, the molecular conformation is governed by a complex interplay of steric and electronic effects originating from both the ethyl and phenyl substituents.

These steric interactions have a direct impact on the electronic properties. The twisted conformation of the phenyl group, as mentioned, limits the extent of π-conjugation. The electronic character of the substituents—the weakly electron-donating ethyl group and the π-system of the phenyl group—will in turn influence the charge distribution within the anthracene core, subtly affecting its photophysical and electrochemical behavior.

Design Principles for Tuning Optical and Electronic Responses

The substitution at the 9- and 10-positions of anthracene provides a versatile platform for designing molecules with tailored optical and electronic properties. Several key design principles can be derived from the study of these derivatives:

Tuning Emission Color: The emission color of anthracene derivatives can be fine-tuned by the electronic nature of the substituents. Electron-donating groups generally lead to red-shifted emission, while electron-withdrawing groups can cause a blue-shift, although the effect is often coupled with changes in quantum yield.

Controlling Solid-State Properties: The size and shape of the substituents at the 9,10-positions are crucial in determining the intermolecular interactions in the solid state. Bulky groups can prevent close packing and reduce aggregation-caused quenching of fluorescence, which is often a desirable trait for materials used in organic light-emitting diodes (OLEDs).

Modulating Redox Potentials: The electrochemical stability and the energy levels of the frontier molecular orbitals (HOMO and LUMO) can be systematically adjusted by introducing substituents with different electron-donating or -withdrawing strengths. This is a critical aspect in the design of materials for organic electronics. utexas.edunih.gov

For this compound, the combination of a small alkyl group and a bulky aryl group represents a strategy to create an asymmetrically functionalized anthracene with properties intermediate between those of symmetrically substituted dialkyl- and diarylanthracenes.

Future Research Directions and Outlook

Development of Novel Synthetic Methodologies for Complex Architectures

Future research should prioritize the development of more efficient, selective, and environmentally benign synthetic routes to 9-Ethyl-10-phenylanthracene and its derivatives. While classical methods like Friedel-Crafts reactions and Suzuki coupling are foundational, exploring novel catalytic systems could provide significant advantages. nih.govbeilstein-journals.org

Key areas for exploration include:

C-H Activation/Functionalization: Direct C-H activation strategies could offer a more atom-economical approach to synthesizing asymmetrically substituted anthracenes, minimizing the need for pre-functionalized starting materials. nih.gov

Flow Chemistry: Implementing continuous flow synthesis could enable better control over reaction parameters, improve scalability, and enhance safety for exothermic reactions.

Photocatalysis: Visible-light photocatalysis represents a green and powerful tool for forging carbon-carbon bonds and could be adapted for the synthesis of complex anthracene-based architectures.

Advancements in these areas would not only streamline the production of this compound but also facilitate the creation of a library of derivatives with tailored properties.

Exploration of New Photophysical Phenomena and Mechanisms

The photophysical properties of 9,10-disubstituted anthracenes are central to their applications. rsc.org A thorough investigation into the photophysics of this compound is a critical next step.

Future studies should focus on:

Intramolecular Charge Transfer (ICT): A detailed study of the potential for ICT in this compound, particularly in different solvent environments, could reveal interesting solvatochromic properties. iaea.org

Triplet-Triplet Annihilation Upconversion (TTA-UC): Given that many 9,10-disubstituted anthracenes are effective annihilators in TTA-UC systems, evaluating the performance of this compound in this context is a logical progression. rsc.org

Excimer and Exciplex Formation: Investigating the formation of excimers and exciplexes at varying concentrations and in the presence of other molecules could unveil new emissive states and potential applications in sensing.

A comprehensive understanding of these phenomena is essential for harnessing the full potential of this compound in optoelectronic applications.

Advanced Characterization Techniques for In-Situ Studies

To gain a deeper understanding of the structure-property relationships in this compound, the application of advanced, in-situ characterization techniques is imperative.

Future research could employ:

Time-Resolved Spectroscopy: Ultrafast transient absorption and time-resolved fluorescence spectroscopy can provide invaluable insights into the dynamics of excited states and energy transfer processes.

Single-Molecule Spectroscopy: This technique would allow for the study of the photophysical properties of individual this compound molecules, eliminating ensemble averaging effects and revealing heterogeneities.

In-Situ NMR and X-ray Diffraction: Monitoring chemical transformations and structural changes in real-time under operational conditions (e.g., during a photochemical reaction or in an electronic device) can provide a more accurate picture of the material's behavior. mdpi.com

These advanced techniques will be crucial for connecting molecular-level properties to macroscopic device performance.

Rational Design of Next-Generation Functional Materials

The insights gained from synthetic and photophysical studies will enable the rational design of new functional materials based on the this compound scaffold.

Opportunities for material design include:

Organic Light-Emitting Diodes (OLEDs): By modifying the substituents on the phenyl ring or the ethyl group, the emission color and efficiency of this compound could be tuned for use as an emitter or host material in OLEDs. rsc.org

Chemical Sensors: The fluorescence of the anthracene (B1667546) core is often sensitive to the presence of specific analytes. Functionalizing this compound could lead to the development of selective and sensitive chemical sensors.

Photoresponsive Polymers: Incorporating this compound into polymer chains could lead to materials that exhibit changes in their mechanical or optical properties upon exposure to light, with potential applications in areas like data storage and soft robotics. researchgate.net

A systematic approach to molecular engineering, guided by computational modeling, will be key to accelerating the discovery of new materials with desired functionalities.

Interdisciplinary Research Opportunities

The unique properties of anthracene derivatives create opportunities for collaboration across various scientific disciplines.

Potential interdisciplinary research areas for this compound include:

Bioimaging: Functionalized anthracenes have been explored as fluorescent probes for biological systems. mdpi.com Investigating the potential of this compound derivatives for cell imaging or as sensors for biological molecules is a promising avenue.

Photodynamic Therapy: Anthracene derivatives can act as photosensitizers, generating reactive oxygen species upon light irradiation. Exploring the potential of this compound in this therapeutic modality could lead to new cancer treatments. researchgate.net

Materials Science and Engineering: Collaboration with materials scientists will be crucial for integrating this compound into thin films, nanoparticles, and other advanced material formats for electronic and photonic device fabrication.

By fostering interdisciplinary collaborations, the full potential of this compound, from fundamental science to real-world applications, can be realized.

Q & A

Q. What safety protocols are critical for handling air-sensitive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.